Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. This compound features a 4-ethoxyphenyl substituent at position 7, an ethyl group at position 5, and a methyl ester at position 4. The compound is synthesized via multicomponent reactions, often involving aldehydes, β-keto esters, and triazole amines under green or conventional conditions .
Properties
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-13-14(16(22)23-3)15(21-17(20-13)18-10-19-21)11-6-8-12(9-7-11)24-5-2/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGCVXZGFHVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound has been found to have neuroprotective and anti-neuroinflammatory properties . It interacts with active residues of ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . ER stress and the NF-kB pathway are involved in the regulation of immune response and inflammation, while apoptosis is a form of programmed cell death.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. The compound’s interaction with CDK2 suggests that it may play a role in modulating cell cycle progression.
Cellular Effects
In cellular studies, this compound has been found to exert significant effects on various types of cells. For example, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Structural Components : A triazole ring fused with a pyrimidine structure, an ethoxyphenyl group, and an ethyl substituent.
The unique structural attributes contribute to its solubility and biological activity against various cancer cell lines.
Synthesis Methods
This compound can be synthesized using several methods:
- Microwave-Mediated Synthesis : This method employs enaminonitriles and benzohydrazides as starting materials. The reaction involves transamidation followed by nucleophilic addition and condensation.
- One-Pot Multicomponent Reactions : Utilizing 5-amino-1-phenyl-1H-[1,2,4]triazoles with various aldehydes and ethyl acetoacetate under eco-friendly conditions yields high purity products efficiently.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 17.83 | Induction of apoptosis and G2/M phase arrest |
| MCF-7 (Breast) | 19.73 | Inhibition of ERK signaling pathway |
| HCT-116 (Colon) | Not specified | Suppression of cell proliferation |
The compound has shown selective toxicity towards cancer cells while sparing normal cells. It may inhibit cell proliferation and induce apoptosis through various pathways involving the regulation of cell cycle-related proteins.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of the ERK Signaling Pathway : This pathway is crucial for cell growth and survival; inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating apoptotic proteins .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on MDA-MB-231 Cells : The compound was tested for its antiproliferative activity using the MTT assay. Results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Cisplatin .
- Mechanistic Insights : Research demonstrated that this compound not only inhibited cancer cell growth but also affected cell cycle progression by causing G2/M phase arrest .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Antimicrobial Properties:
Research indicates that derivatives of triazolo-pyrimidines possess significant antimicrobial activity. In vitro studies have shown that methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can inhibit the growth of several bacterial strains and fungi .
2. Antitumor Activity:
Several studies have demonstrated the antiproliferative effects of triazolo-pyrimidine derivatives against cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
3. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit inflammatory mediators and cytokines in various models of inflammation, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound exhibited lower MIC values compared to conventional antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Antitumor Activity
In a comparative study on the antiproliferative effects against breast cancer cell lines (MCF-7), this compound showed significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was investigated through flow cytometry and Western blot analysis which revealed induction of apoptosis via the intrinsic pathway .
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse pharmacological and material properties depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Variations and Substituent Effects
Key Observations :
- Substituent Position 7 : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to halogenated (e.g., 4-Cl, 3,5-di-F) or alkylated (e.g., isopropyl) analogs due to its polar ethoxy group .
- Position 6 : Methyl carboxylate derivatives (target compound) are less hydrolytically stable than ethyl esters but may offer improved metabolic clearance in vivo .
- Position 5 : Ethyl substitution (target) vs. methyl (analogs) could modulate steric effects and binding affinity in biological targets .
Toxicity and Stability
- Piperidine-based additives (used in older methods) are highly toxic and flammable, whereas TMDP-based synthesis for the target compound reduces hazards .
- Ethyl carboxylates (e.g., CAS 329795-91-7) demonstrate higher thermal stability (>200°C) than methyl esters, which may degrade faster under acidic conditions .
Q & A
Q. What are the recommended synthetic routes for Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in academic settings?
The compound can be synthesized via two primary eco-friendly methodologies:
- Molten-state TMDP method : Utilize 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst at 65°C. This approach avoids volatile solvents and simplifies product isolation by filtration after adding water .
- Solvent-based TMDP method : Conduct the reaction in a water/ethanol (1:1 v/v) mixture under reflux. TMDP acts as a Lewis base catalyst, enhancing yields (up to 92%) while minimizing hazardous waste .
Both methods emphasize green chemistry principles, with TMDP being recyclable for ≥5 cycles without significant activity loss .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., ethoxyphenyl, ethyl groups) and hydrogen bonding patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm) and triazole/pyrimidine ring vibrations .
- X-ray Crystallography : Resolves 3D molecular geometry, dihedral angles (e.g., 87.03° between fused rings), and π-π stacking interactions (centroid distances ~3.6–3.9 Å) .
Advanced Research Questions
Q. How can researchers address contradictions in catalytic efficiency when comparing TMDP with traditional catalysts like piperidine?
TMDP outperforms piperidine due to:
| Property | TMDP | Piperidine |
|---|---|---|
| Toxicity | Low (LD >2000 mg/kg) | High (LD ~400 mg/kg) |
| Thermal Stability | Decomposes at 280°C | Boils at 106°C |
| Recyclability | 5+ cycles without loss | Degrades upon reuse |
| Solvent Compatibility | Works in aqueous/organic mixes | Limited to organic solvents |
| TMDP’s dual Lewis base and hydrogen-bonding acceptor-donor sites enhance reaction kinetics and reduce side reactions . |
Q. What strategies optimize regioselectivity in the synthesis of triazolopyrimidine derivatives?
Regioselectivity is influenced by:
- Reaction Medium : Ionic liquids favor 5-methyl-7-phenyl derivatives, while acidic conditions yield 7-methyl-5-phenyl isomers .
- Catalyst Design : TMDP’s steric bulk directs substituent placement on the pyrimidine ring, minimizing competing pathways .
- Temperature Control : Lower temps (e.g., 50°C) stabilize intermediates, favoring 4,7-dihydro products over fully aromatic systems .
Q. How do structural modifications (e.g., ethoxyphenyl vs. bromophenyl) alter biological interaction mechanisms?
Comparative studies of analogs reveal:
Q. What methodologies resolve contradictions in reported biological activity data for triazolopyrimidines?
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) to compare antiviral IC values .
- Metabolic Stability : Use hepatic microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
- Crystallographic Data : Correlate binding modes (e.g., π-π stacking with CDK2’s Phe80) with activity trends .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
